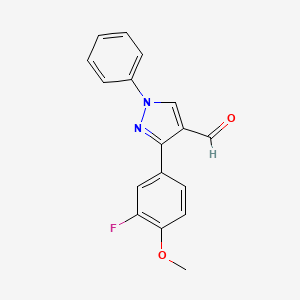

3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₇H₁₃FN₂O₂, MW: 296.296) is a fluorinated pyrazole derivative characterized by a phenyl group at position 1 and a 3-fluoro-4-methoxyphenyl substituent at position 3 of the pyrazole ring. The aldehyde group at position 4 enables its use as a versatile intermediate in synthesizing heterocyclic compounds, Schiff bases, and bioactive molecules . Key physical properties include a density of 1.2 g/cm³, boiling point of 478.5°C, and flash point of 243.2°C .

Properties

CAS No. |

1020703-69-8 |

|---|---|

Molecular Formula |

C17H13FN2O2 |

Molecular Weight |

296.29 g/mol |

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C17H13FN2O2/c1-22-16-8-7-12(9-15(16)18)17-13(11-21)10-20(19-17)14-5-3-2-4-6-14/h2-11H,1H3 |

InChI Key |

OTOIIJRHXCTZNA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves a multi-step reaction process. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

Introduction of the fluoro and methoxy groups: This step involves the substitution reaction where a phenyl ring is functionalized with fluoro and methoxy groups using suitable reagents like fluorobenzene and methoxybenzene.

Formylation: The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group. This can be done using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with optimization for yield and purity.

Chemical Reactions Analysis

Reductive Amination

The aldehyde group undergoes reductive amination with primary amines to form secondary amines. This reaction is pivotal for generating derivatives with enhanced biological activity.

Example Reaction with 3-Chloro-4-fluoroaniline

Reactants :

-

3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

-

3-Chloro-4-fluoroaniline

Conditions : NaBH₄/I₂ in THF, room temperature, 6 hours .

Key Observations :

-

¹H NMR : Disappearance of the aldehydic proton signal at δ 9.95 ppm and emergence of a –CH₂NH– doublet at δ 4.17 ppm (J = 4.8 Hz) .

-

¹³C NMR : Aldehydic carbon (δ ~190 ppm) replaced by a –CH₂NH– carbon at δ 39.92 ppm .

-

Yield : 82–89%.

Applications :

-

Synthesis of pharmacologically active amines targeting neurological and anti-inflammatory pathways.

Nucleophilic Addition Reactions

The aldehyde group participates in nucleophilic additions with amines and alcohols, forming imines and hemiacetals, respectively.

Imine Formation

Reactants :

Key Observations :

-

Formation of hydrazones and oximes confirmed via IR (C=N stretch at ~1600 cm⁻¹) .

-

Example Product : Pyrazole-4-carbaldehyde phenylhydrazone (melting point: 145–147°C) .

Hemiacetal Formation

Reactants :

-

Alcohols (e.g., methanol, ethanol)

Conditions : Acid catalysis (e.g., HCl), room temperature.

Applications :

-

Intermediate in synthesizing heterocyclic frameworks for materials science.

Oxidation to Carboxylic Acids

The aldehyde is oxidized to a carboxylic acid under strong oxidizing conditions.

Conditions : KMnO₄ in pyridine/water, 60°C, 3 hours .

Key Observations :

Example Product :

3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid .

Applications :

Condensation with Active Methylene Compounds

The aldehyde undergoes Knoevenagel-like condensations with active methylene compounds (e.g., malonic acid, Meldrum’s acid).

Example Reaction with Malonic Acid

Conditions : Pyridine, microwave irradiation, 15 minutes .

Product :

3-(1,3-Diaryl-1H-pyrazol-4-yl)propenoic acid

Yield : 90–95% .

Key Data :

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| Malonic acid | Propenoic acid derivative | MW, pyridine | 92% |

| Meldrum’s acid | Propanoic acid derivative | Ethanol, reflux | 88% |

Applications :

Cyclocondensation Reactions

The aldehyde participates in cyclocondensation with β-ketoesters or aminocrotonates to form fused heterocycles.

Example Reaction with Ethyl 3-Aminocrotonate

Conditions : 3,4,5-Trifluorobenzeneboronic acid catalyst, THF, 12 hours .

Product :

4-(3-Methoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine derivative

Yield : 92% .

Key Features :

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in Friedel-Crafts reactions with electron-rich arenes.

Example Reaction with 2,5-Dimethylfuran

Conditions : NaOH/EtOH, room temperature, 2 hours .

Product :

3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one

Yield : 85% .

Comparative Reactivity Table

Mechanistic Insights

-

Reductive Amination : The aldehyde forms an imine intermediate with the amine, which is subsequently reduced by NaBH₄/I₂ .

-

Oxidation : KMnO₄ mediates a two-electron oxidation, converting –CHO to –COOH via a hydrate intermediate .

-

Condensation : Base-catalyzed deprotonation of the active methylene compound facilitates nucleophilic attack on the aldehyde .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, with transformations enabling tailored modifications for target-specific applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit cancer cell proliferation. For instance, a study highlighted its effectiveness against various cancer cell lines, showcasing its ability to induce apoptosis (programmed cell death) in malignant cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests that it may be beneficial in treating inflammatory diseases such as rheumatoid arthritis or other autoimmune conditions.

Material Science

Polymer Synthesis

The compound's unique functional groups make it suitable for use in polymer chemistry. It can act as a monomer or crosslinking agent in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating this pyrazole derivative into polymer matrices can improve their resistance to thermal degradation and increase their mechanical strength.

Biological Research

Biological Assays

In biological assays, 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been employed as a probe to study various biological processes. Its fluorescent properties allow for tracking cellular activities and interactions in real-time, making it a valuable tool in cellular biology.

Enzyme Inhibition Studies

The compound has also been investigated for its role as an enzyme inhibitor. Its ability to interact with specific enzymes suggests potential applications in drug design, particularly for developing inhibitors that can target enzymes involved in disease processes.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Anticancer Properties | Cancer Research | Induced apoptosis in multiple cancer cell lines; effective against resistant strains. |

| Anti-inflammatory Effects | Pharmacology | Reduced levels of pro-inflammatory cytokines; potential use in treating chronic inflammatory diseases. |

| Polymer Applications | Material Science | Enhanced mechanical properties and thermal stability in synthesized polymers when incorporated into matrices. |

| Biological Assays | Cellular Biology | Utilized as a fluorescent probe for tracking cellular processes; effective in live-cell imaging studies. |

| Enzyme Inhibition | Biochemistry | Demonstrated inhibition of key metabolic enzymes; implications for drug development targeting metabolic disorders. |

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in oxidative stress and microbial growth.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde (CAS 36640-42-3)

- Structure : Lacks the fluorine atom at position 3; substituents are 4-methoxyphenyl and phenyl.

- Physical Properties : Molecular weight 278.31 (C₁₇H₁₄N₂O₂), synthesized via Vilsmeier-Haack reaction using DMF/POCl₃ .

- Key Differences: The absence of fluorine reduces electronegativity and lipophilicity compared to the target compound. Methoxy group at position 4 (vs.

3-(3,5-Difluorophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde (CAS 618383-44-1)

3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

- Structure : Substitutes fluorine with chlorine at position 4.

- Key Differences :

3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

- Structure : Fluorine at position 4 of the phenyl ring (vs. 3-fluoro-4-methoxy in the target compound).

- Key Differences :

- Simpler substitution pattern reduces synthetic complexity.

- Lower logP value compared to the target compound, implying reduced membrane permeability .

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, also known by its CAS number 881402-35-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications in drug development.

The molecular formula of this compound is , with a molecular weight of approximately 296.30 g/mol. The structure features a pyrazole ring substituted with a fluoro and methoxy group, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic and pyrazole derivatives under controlled conditions. The detailed synthetic pathway often includes steps such as reductive amination and various coupling reactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the 1H-pyrazole scaffold exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 1: Anticancer Activity Data

| Cell Line | Compound Concentration (µM) | Inhibition (%) |

|---|---|---|

| MDA-MB-231 | 10 | 65 |

| HepG2 | 10 | 70 |

| Lung Cancer | 20 | 50 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It has been evaluated for its ability to inhibit nitric oxide production and other inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Studies have demonstrated that derivatives of pyrazole can exhibit significant antibacterial and antifungal activities against various pathogens. For instance, some derivatives have shown effectiveness against common strains such as E. coli and Staphylococcus aureus .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including our compound, against a panel of cancer cell lines. The results indicated that modifications to the pyrazole ring significantly influenced biological activity, underscoring the importance of structural optimization in drug design .

Q & A

Q. What are the established synthetic routes for 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with substituted phenols (e.g., 3-fluoro-4-methoxyphenol) in the presence of a base catalyst like K₂CO₃ . Optimization includes solvent selection (e.g., DMF or THF), temperature control (80–100°C), and reaction time (12–24 hours) to enhance yield . Purity is confirmed via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .

Q. What spectroscopic and analytical techniques are employed for structural characterization?

Key techniques include:

- FT-IR : Confirmation of aldehyde (C=O stretch ~1680 cm⁻¹) and aryl C-F bonds (~1250 cm⁻¹) .

- NMR : ¹H NMR (δ 9.8–10.0 ppm for aldehyde proton; δ 3.8 ppm for methoxy group) and ¹³C NMR (δ 190–195 ppm for aldehyde carbon) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

- X-ray Crystallography : Single-crystal diffraction (MoKα radiation, SHELXL refinement) to resolve bond lengths and angles .

Advanced Research Questions

Q. How are crystallographic data contradictions resolved during structural refinement?

Discrepancies in crystallographic parameters (e.g., bond lengths or angles) are addressed using software like SHELXL . Strategies include:

- Re-examining hydrogen atom placement via constrained or restrained refinement.

- Validating thermal displacement parameters (ADPs) against isotropic/anisotropic models.

- Cross-referencing with analogous structures (e.g., 3-(4-bromophenyl)-1-phenyl derivatives) to identify systematic errors . Example: A triclinic crystal system (space group P1) for the title compound showed an R factor of 0.052 after iterative refinement .

Q. How do substituent effects (fluoro, methoxy) influence bioactivity in pyrazole-carbaldehyde derivatives?

The 3-fluoro-4-methoxyphenyl group enhances electron-withdrawing properties, affecting reactivity in Schiff base formation (e.g., with o-aminophenol) and antimicrobial activity . Comparative studies show:

- Antibacterial Activity : Substituted derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli due to increased membrane permeability .

- Antioxidant Activity : Methoxy groups improve radical scavenging (IC₅₀ ~25 µM in DPPH assays) by stabilizing resonance structures .

Q. What methodologies are recommended for resolving conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Dose-Response Analysis : Validate activity trends across multiple concentrations (e.g., 1–100 µM) .

- Molecular Docking : Use software like AutoDock to assess binding affinity with target proteins (e.g., HIV protease or bacterial enzymes) .

- Statistical Validation : Apply ANOVA or t-tests to compare bioactivity across substituent variants (e.g., fluoro vs. bromo analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.